Anisonitrile

概述

描述

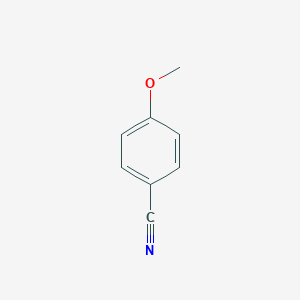

Anisonitrile, also known as 4-methoxybenzonitrile, is an organic compound with the molecular formula C8H7NO. It is characterized by its white crystalline appearance and a strong odor reminiscent of coumarin. This compound is soluble in hot water and ethanol, and it is commonly used in the fragrance industry due to its rich, long-lasting, and delicate hawthorn and fragrant orchid aroma .

Synthetic Routes and Reaction Conditions:

p-Hydroxybenzoic Acid Method: This method involves reacting p-hydroxybenzoic acid with dimethyl sulfate under alkaline conditions to produce p-methoxybenzoic acid.

p-Methoxybenzamide Method: In this method, p-methoxybenzamide is dehydrated using a dehydrating agent to produce this compound.

p-Methoxybenzaldehyde Method: This method involves reacting p-methoxybenzaldehyde with hydroxylamine hydrochloride to form anisaldehyde oxime, which is then catalytically dehydrated using acetic anhydride to produce this compound.

Industrial Production Methods: The industrial production of this compound typically involves the p-methoxybenzaldehyde method due to its relatively straightforward reaction steps and higher yield. The process includes the use of catalysts and controlled reaction conditions to ensure the purity and quality of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using molecular oxygen as the oxidizing agent.

Common Reagents and Conditions:

Oxidation: Molecular oxygen, catalysts such as metal oxides, and elevated temperatures.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles and appropriate solvents.

Major Products Formed:

Oxidation: Various oxidized derivatives depending on the reaction conditions.

Reduction: Corresponding amines.

Substitution: Products with different functional groups replacing the nitrile group.

科学研究应用

Chemical Applications

Synthesis and Reagent Use

Anisonitrile serves as a crucial intermediate in organic synthesis. It facilitates the synthesis of complex organic compounds, including hydroxyalkyl thiazolines, which are valuable ligands in carbonyl addition reactions. Additionally, it participates in reactions with Grignard reagents to produce ketimines, ketones, and amines, highlighting its role as a reagent in various chemical transformations.

Mechanistic Insights

The mechanism of action of this compound involves its interaction with molecular targets, enhancing binding affinities and improving pharmacokinetic profiles of related compounds. Researchers have utilized vibrational Stark effect spectroscopy to study the CN stretching vibration of this compound, providing insights into its electrostatic interactions within biological systems.

Biological Applications

Enzyme-Catalyzed Reactions

In biological research, this compound is employed as a probe for studying enzyme-catalyzed reactions. Its ability to interact selectively with enzyme active sites makes it a valuable tool for biochemical assays.

Natural Products and Bioactivity

Recent studies have identified isonitrile-containing natural products from various organisms, including bacteria and marine sponges. These compounds exhibit significant bioactivities, such as antimicrobial properties against resistant strains of Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA). For instance, aryl isonitriles have been shown to inhibit these pathogens effectively without causing toxicity to mammalian cells .

Medicinal Chemistry

Pharmaceutical Development

this compound's potential in drug development is particularly noteworthy. It has been investigated for its role in synthesizing pharmaceuticals that leverage the nitrile group for enhanced therapeutic efficacy. Structure-activity relationship studies have indicated that the presence of isonitrile groups is essential for the antibacterial activity of certain compounds .

Bioorthogonal Chemistry

The unique properties of this compound make it suitable for bioorthogonal chemistry applications. It can participate in selective reactions under physiological conditions, facilitating the development of targeted drug delivery systems and imaging agents .

Industrial Applications

Fragrance Industry

this compound finds utility in the fragrance industry for formulating perfumes and other scented products. Its chemical properties allow it to act as a building block for creating complex aromatic compounds that enhance scent profiles.

Data Summary

| Application Area | Key Uses | Notable Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Key reagent for ketimines and thiazolines |

| Biology | Probe for enzyme reactions | Antimicrobial activity against MRSA/VRSA |

| Medicine | Drug development | Essential for antibacterial activity |

| Industry | Fragrance formulation | Building block for aromatic compounds |

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated various aryl isonitriles against MRSA strains, revealing that specific structural elements are critical for their antimicrobial activity. Compounds with MIC values as low as 2 µM were identified as promising candidates for further development . -

Biosynthetic Pathway Investigation

Research into the biosynthesis of isonitriles revealed complex enzymatic pathways that could be engineered for biotechnological applications. This work emphasizes the potential for developing novel compounds with therapeutic applications derived from natural sources .

作用机制

The mechanism of action of anisonitrile involves its interaction with specific molecular targets and pathways. The nitrile group in this compound can enhance binding affinity to target molecules, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance. These properties make this compound a valuable compound in drug design and development .

相似化合物的比较

Benzonitrile: Similar in structure but lacks the methoxy group, making it less aromatic.

4-Methoxybenzaldehyde: Shares the methoxy group but has an aldehyde functional group instead of a nitrile group.

4-Methoxybenzoic Acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness of Anisonitrile: this compound’s unique combination of a methoxy group and a nitrile group gives it distinct chemical properties, such as enhanced stability and specific reactivity patterns. These characteristics make it particularly suitable for applications in the fragrance industry and as an intermediate in organic synthesis .

生物活性

Anisonitrile, a member of the isonitrile family, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound (also known as isonitrile) is characterized by the functional group -N≡C. This compound has been utilized in various synthetic pathways, particularly in the development of bioactive molecules. Its unique structure allows it to participate in diverse chemical reactions, making it an attractive candidate for medicinal chemistry.

Mechanisms of Biological Activity

Anisonitriles exhibit biological activity through several mechanisms:

- Antimicrobial Properties : Anisonitriles have been noted for their effectiveness against various bacterial strains, including resistant strains like Staphylococcus aureus. They can disrupt bacterial cell walls and interfere with essential metabolic pathways.

- Anticancer Activity : Research indicates that anisonitriles can induce apoptosis in cancer cells through the activation of specific signaling pathways. They may inhibit key enzymes involved in cell proliferation and survival.

- Antimalarial Effects : Some studies suggest that anisonitriles possess antimalarial properties, potentially acting against Plasmodium species by disrupting their life cycle or metabolic processes.

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound. Below are key findings from significant research:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study conducted by Soeta et al. demonstrated that derivatives of this compound synthesized through multicomponent reactions exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus. The study highlighted the potential for developing new antibiotics based on this compound derivatives.

- Anticancer Research : In a recent investigation, compounds derived from this compound were tested for their ability to induce apoptosis in breast cancer cells. The results showed a dose-dependent increase in apoptotic markers, indicating that anisonitriles could serve as lead compounds for anticancer drug development.

- Antimalarial Efficacy : A 2024 study explored the antimalarial properties of this compound derivatives isolated from marine organisms. The findings revealed potent activity against Plasmodium species, suggesting that these compounds might offer new avenues for malaria treatment.

化学反应分析

1.1. Primary Synthetic Routes

Anisonitrile is synthesized through:

-

Dehydration of anisaldoxime using catalysts like Nafion/SiO₂ under microwave irradiation (70–85% yields)

-

Ammoxidation of p-methoxytoluene with VPO/SiO₂ catalysts (industrial-scale efficiency)

-

Copper-mediated coupling of Grignard reagents with pre-formed nitrile intermediates

2.1. Electrophilic Aromatic Substitution

The methoxy group directs incoming electrophiles to ortho and para positions:

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Acetylation | Ac₂O, AlCl₃ | 4-Methoxyacetophenone | 78% |

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-methoxybenzonitrile | 65% |

2.2. Nitrile-Specific Transformations

Reduction :

-

LiAlH₄ in THF reduces the nitrile to 4-methoxybenzylamine (92% conversion)

Oxidation : -

O₂ with MnO₂ catalysts yields 4-methoxybenzamide (selectivity >90% at 120°C)

Substitution :

3.1. Multicomponent Coupling

This compound participates in Ugi-type reactions with:

3.2. Radical-Mediated Processes

Under Bu₃SnH/AIBN conditions:

-

Forms 2-substituted indoles via imidoyl radical intermediates

-

Competing pathways observed with aryl vs. alkyl substituents

4.1. Lewis Acid Activation

Et₂AlCl enables Diels-Alder reactions with 1,3-dienes:

| Dienophile | Cycloadduct | Endo:Exo Ratio | Yield |

|---|---|---|---|

| This compound-derived imide | Bicyclic adduct | >30:1 | 70% |

4.2. Photochemical Behavior

UV irradiation in N₂ matrix induces:

Spectroscopic Characterization

| Technique | Key Features | Reference |

|---|---|---|

| IR | CN stretch at 2,227 cm⁻¹ | |

| ¹³C NMR | Nitrile carbon at δ 118.7 ppm | |

| UV-Vis | π→π* transition at λ~max~ = 268 nm (ε = 1,200) |

Industrial and Pharmacological Relevance

属性

IUPAC Name |

4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJAAZYHCCRJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052596 | |

| Record name | 4-Anisonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder with an almond-like odor; [Alfa Aesar MSDS] | |

| Record name | 4-Methoxybenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 4-Methoxybenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

874-90-8, 68271-93-2 | |

| Record name | 4-Methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-methoxy-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68271-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Anisonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data for anisonitrile?

A: this compound (4-methoxybenzonitrile) has the molecular formula C8H7NO and a molecular weight of 133.15 g/mol. Spectroscopically, this compound can be characterized by its infrared (IR) spectrum. A significant peak is observed for the CN stretching vibration. []

Q2: Can you describe some of the methods used to synthesize this compound?

A: this compound can be synthesized through various methods, with many focusing on optimizing yield and reaction conditions. One common approach is the dehydration of anisaldoxime. Researchers have explored different catalysts and conditions for this reaction, including base phase transfer catalysis [], ultrasonic wave irradiation and phase transfer catalysis [], solid acid catalysts like Nafion/SiO2 under microwave irradiation [], and even organoselenium-catalyzed dehydration under solventless conditions. [] Another method involves the ammoxidation of p-methoxytoluene using a VPO/SiO2 catalyst. [, ]

Q3: Are there any studies on the vibrational properties of this compound under electric fields?

A: Yes, vibrational Stark effect (VSE) spectroscopy has been employed to study the impact of electric fields on the CN stretching vibration of this compound. This technique provides insights into the anharmonicity of the CN bond and its sensitivity to local electrostatic environments. [] Researchers have also used computational methods like finite-field ab initio calculations to simulate the electroabsorption responses of this compound, examining factors like Stark tuning rates and the influence of solvents. []

Q4: What are the applications of this compound in organic synthesis?

A: this compound serves as a valuable building block in organic synthesis. For instance, it acts as a reagent in the synthesis of hydroxyalkyl thiazolines, a class of ligands used in carbonyl addition reactions. [] Additionally, this compound participates in reactions with Grignard reagents in the presence of copper(I) bromide, leading to the formation of ketimines, ketones, and amines. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。